molecular formula C14H15FO3 B1368575 trans-2-[2-(3-Fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid CAS No. 733740-65-3

trans-2-[2-(3-Fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid

Cat. No. B1368575
M. Wt: 250.26 g/mol
InChI Key: QBBQWPROZSALEY-JOYOIKCWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“trans-2-[2-(3-Fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid” is a chiral compound . Its IUPAC name is (1R,2S)-2-(2-(3-fluorophenyl)-2-oxoethyl)cyclopentane-1-carboxylic acid . The compound has a molecular weight of 250.27 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H15FO3/c15-11-5-1-4-10(7-11)13(16)8-9-3-2-6-12(9)14(17)18/h1,4-5,7,9,12H,2-3,6,8H2,(H,17,18)/t9-,12+/m0/s1 . This code represents the molecular structure of the compound, including the positions of the atoms and the stereochemistry.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 250.27 . It’s recommended to be stored at a temperature of 28 C .

Scientific Research Applications

1. Conformational Analysis

  • Research on similar compounds, such as 1-amino-2-phenylcyclopentane-1-carboxylic acid, utilized DFT calculations to investigate conformational preferences. This type of analysis is relevant for understanding the physical and chemical behavior of trans-2-[2-(3-Fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid in various environments, including solutions and potential biological settings (Casanovas et al., 2008).

2. Isomerization Studies

  • Studies on similar cycloalkanecarboxylic acids, like 2-hydroxycycloalkanecarboxylic acids, have shown isomerization processes in basic conditions. This research can inform about the stability and reactivity of similar compounds under varying conditions (Gyarmati et al., 2006).

3. Carboxylic Acid Functional Group Analysis

  • Cyclopentane-1,3-diones, which share structural similarities with the target compound, have been studied as isosteres for the carboxylic acid functional group. This research is valuable for understanding how modifications in structure can impact the acid's properties and potential pharmaceutical applications (Ballatore et al., 2011).

4. Stereoelectronic Effects on Transport Mechanisms

  • The study of enantiomeric non-natural cyclic amino acids demonstrated how the stereochemistry of compounds can affect their transport mechanisms in biological systems. This insight is significant for the design and application of similar compounds in medical imaging and drug delivery (Pickel et al., 2021).

Safety And Hazards

The safety data sheet for this compound suggests several precautions. It should be handled under inert gas and protected from moisture . It’s also recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to avoid getting it in eyes, on skin, or on clothing .

properties

IUPAC Name

(1R,2S)-2-[2-(3-fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FO3/c15-11-5-1-4-10(7-11)13(16)8-9-3-2-6-12(9)14(17)18/h1,4-5,7,9,12H,2-3,6,8H2,(H,17,18)/t9-,12+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBBQWPROZSALEY-JOYOIKCWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)C(=O)O)CC(=O)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H](C1)C(=O)O)CC(=O)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101150609
Record name rel-(1R,2S)-2-[2-(3-Fluorophenyl)-2-oxoethyl]cyclopentanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101150609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-2-[2-(3-Fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid

CAS RN

733740-65-3
Record name rel-(1R,2S)-2-[2-(3-Fluorophenyl)-2-oxoethyl]cyclopentanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=733740-65-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-(1R,2S)-2-[2-(3-Fluorophenyl)-2-oxoethyl]cyclopentanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101150609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.